molecular formula C9H5NO B13595327 1-Ethynyl-2-isocyanatobenzene

1-Ethynyl-2-isocyanatobenzene

Cat. No.: B13595327
M. Wt: 143.14 g/mol
InChI Key: LPWFQCGPNJLGDJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-isocyanatobenzene is an organic compound with the molecular formula C9H5NO It is a derivative of benzene, characterized by the presence of an ethynyl group (-C≡CH) and an isocyanate group (-N=C=O) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1-ethynylbenzene with phosgene (COCl2) in the presence of a base, such as triethylamine, to form the isocyanate group. The reaction is typically carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-isocyanatobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The isocyanate group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophiles such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitrobenzene or halogenated benzene derivatives.

Scientific Research Applications

1-Ethynyl-2-isocyanatobenzene has diverse applications in scientific research due to its unique properties:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-ethynyl-2-isocyanatobenzene exerts its effects involves interactions with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The ethynyl group can also participate in π-conjugation, influencing the electronic properties of the compound and its interactions with other molecules.

Comparison with Similar Compounds

1-Ethynyl-2-isocyanatobenzene can be compared with other similar compounds, such as:

    1-Ethynyl-2-nitrobenzene: Similar structure but with a nitro group instead of an isocyanate group.

    1-Ethynyl-2-aminobenzene: Contains an amino group instead of an isocyanate group.

    1-Ethynyl-2-hydroxybenzene: Features a hydroxyl group instead of an isocyanate group.

Uniqueness: The presence of both the ethynyl and isocyanate groups in this compound makes it unique, as it combines the reactivity of the isocyanate group with the electronic properties of the ethynyl group. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

IUPAC Name

1-ethynyl-2-isocyanatobenzene

InChI

InChI=1S/C9H5NO/c1-2-8-5-3-4-6-9(8)10-7-11/h1,3-6H

InChI Key

LPWFQCGPNJLGDJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1N=C=O

Origin of Product

United States

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